2,4-Dimethylbenzyl alcohol
Overview
Description
2,4-Dimethylbenzyl alcohol, also known as (2,4-Dimethylphenyl)methanol, is an organic compound with the molecular formula C9H12O. It is a colorless liquid with a distinctive aromatic odor. This compound is a derivative of benzyl alcohol, where two methyl groups are substituted at the 2 and 4 positions of the benzene ring .
Scientific Research Applications
2,4-Dimethylbenzyl alcohol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the manufacture of fragrances, flavors, and as a solvent in various industrial processes
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethylbenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 2,4-dimethylbenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions and under inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, this compound is produced through catalytic hydrogenation of 2,4-dimethylbenzaldehyde. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Types of Reactions:
Oxidation: this compound can be oxidized to 2,4-dimethylbenzaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 2,4-dimethylbenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 2,4-Dimethylbenzaldehyde
Reduction: 2,4-Dimethylbenzylamine
Substitution: 2,4-Dimethylbenzyl chloride or bromide.
Mechanism of Action
The mechanism of action of 2,4-Dimethylbenzyl alcohol involves its interaction with various molecular targets. In biological systems, it can act as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms, leading to cell lysis. The compound’s hydroxyl group can form hydrogen bonds with proteins, affecting their structure and function .
Comparison with Similar Compounds
Benzyl Alcohol: Similar structure but lacks the methyl groups at the 2 and 4 positions.
2,4-Dimethylphenol: Similar methyl substitution pattern but with a hydroxyl group directly attached to the benzene ring instead of a methanol group.
2,4-Dimethylbenzaldehyde: The aldehyde derivative of 2,4-Dimethylbenzyl alcohol.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs. The presence of methyl groups at the 2 and 4 positions enhances its hydrophobicity and affects its reactivity in various chemical reactions .
Properties
IUPAC Name |
(2,4-dimethylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-3-4-9(6-10)8(2)5-7/h3-5,10H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIMJTKRVOBTQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167510 | |
Record name | 2,4-Dimethylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16308-92-2 | |
Record name | 2,4-Dimethylbenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16308-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016308922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dimethylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dimethylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.706 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,4-dimethylbenzyl alcohol in the metabolism of 1,2,4-trimethylbenzene?
A1: this compound represents a significant metabolite in the metabolic breakdown of 1,2,4-trimethylbenzene in rats. The study demonstrates that following oral administration of 1,2,4-trimethylbenzene, a significant portion is metabolized into this compound. Specifically, 12.7% of the administered dose was recovered as this compound, primarily in the form of sulfate and glucuronide conjugates. [] This highlights the importance of this metabolic pathway in the elimination of 1,2,4-trimethylbenzene from the body.
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